molecular formula C16H16N6O4S B14927549 N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide

N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B14927549
M. Wt: 388.4 g/mol
InChI Key: PGEAEQYYFPJMNO-UHFFFAOYSA-N
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Description

N-(4-{[(6-Methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a pyrimidine ring, a sulfonamide group, and a pyrazole ring, making it a valuable molecule in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(6-Methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine and pyrazole intermediates. The key steps include:

    Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a condensation reaction involving appropriate starting materials such as methoxy-substituted anilines and formamide derivatives.

    Sulfonamide Formation: The pyrimidine intermediate is then reacted with sulfonyl chloride to introduce the sulfonamide group.

    Pyrazole Ring Formation: The final step involves the cyclization of the sulfonamide intermediate with a suitable pyrazole precursor under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-{[(6-Methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of the sulfonamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{[(6-Methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.

    Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound is used in studies related to cell signaling pathways and molecular mechanisms of diseases.

Mechanism of Action

The mechanism of action of N-(4-{[(6-Methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression or inflammation.

Comparison with Similar Compounds

  • N-(4-{[(6-Methoxy-2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
  • N-(4-{[(5-Methoxy-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
  • N-(4-(((2,6-Dimethyl-4-pyrimidinyl)amino)sulfonyl)phenyl)-2-phenoxyacetamide

Comparison: N-(4-{[(6-Methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of a pyrazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with biological targets, making it a valuable molecule for drug development and other research applications.

Properties

Molecular Formula

C16H16N6O4S

Molecular Weight

388.4 g/mol

IUPAC Name

N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C16H16N6O4S/c1-22-9-11(8-19-22)16(23)20-12-3-5-13(6-4-12)27(24,25)21-14-7-15(26-2)18-10-17-14/h3-10H,1-2H3,(H,20,23)(H,17,18,21)

InChI Key

PGEAEQYYFPJMNO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC

Origin of Product

United States

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